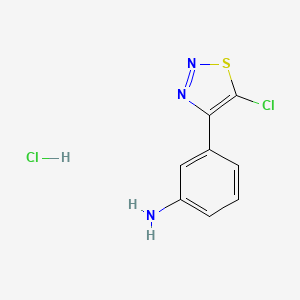
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
Vue d'ensemble
Description
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride (CTAH) is a chemical compound used in a variety of scientific applications, including synthesis, research, and lab experiments. CTAH is a highly versatile compound, with its unique structure allowing for a wide range of applications.
Applications De Recherche Scientifique
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including compounds similar to 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride, have been synthesized and evaluated for their potent antimicrobial properties. These compounds have shown effectiveness against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. The structural presence of the thiadiazole ring contributes to the antimicrobial activity, making these derivatives valuable in the development of new antimicrobial drugs .
Antinociceptive Agents
Research has also been conducted on 1,3,4-thiadiazole derivatives for their antinociceptive effects, which are essential in pain management. These compounds have been tested against mechanical, thermal, and chemical stimuli to evaluate their efficacy in reducing pain perception. The studies have indicated that certain derivatives can significantly increase reaction times in hot-plate and tail-clip tests, suggesting a centrally mediated antinociceptive activity. Additionally, they have shown to decrease writhing behavior in mice, pointing to a peripherally mediated antinociceptive effect .
Anticancer Agents
Some 1,2,3-thiadiazole derivatives have been identified to inhibit the activity of heat shock protein 90 (Hsp90), which is known to control the folding of numerous proteins. By inhibiting Hsp90, these derivatives can lead to the degradation of several oncoproteins, making them potential candidates for anticancer therapy. The ability to disrupt protein folding in cancer cells presents a promising avenue for the development of new anticancer drugs .
Chemical Synthesis
The thiadiazole derivatives serve as key intermediates in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds. Their chemical reactivity is leveraged in the synthesis of a wide range of chemicals, which are then used in further pharmaceutical and industrial applications. The versatility of these compounds in chemical reactions makes them a significant group in medicinal chemistry .
Analgesic Development
In the quest for new analgesic molecules, 1,3,4-thiadiazole derivatives have been explored for their potential to manage pain without the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives act on different pathways in the nervous system to alleviate pain, offering an alternative approach to pain management .
Protein Folding Research
The interaction of thiadiazole derivatives with proteins like Hsp90 provides insights into protein folding mechanisms. This is crucial for understanding diseases caused by protein misfolding and aggregation, such as Alzheimer’s and Parkinson’s. Studying these interactions can lead to the development of therapeutic agents that target protein folding pathways .
Propriétés
IUPAC Name |
3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBVBENGODWKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



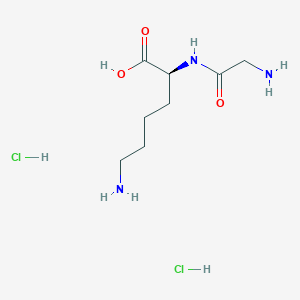
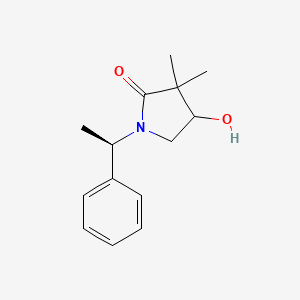
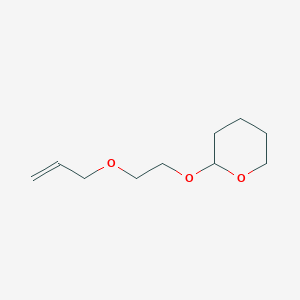
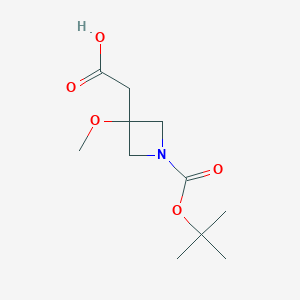

![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)

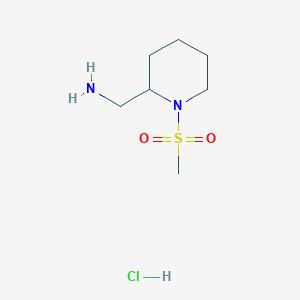





![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)